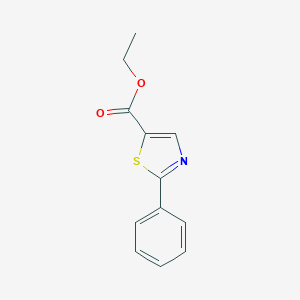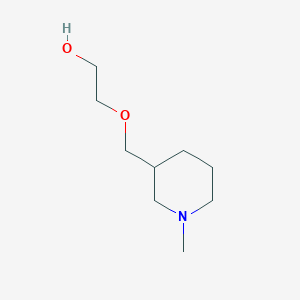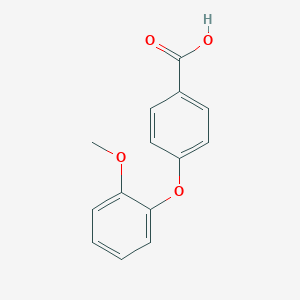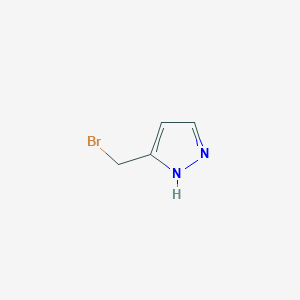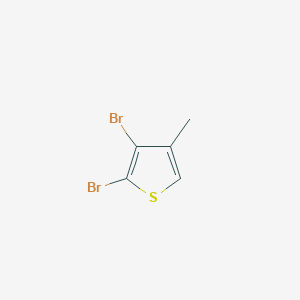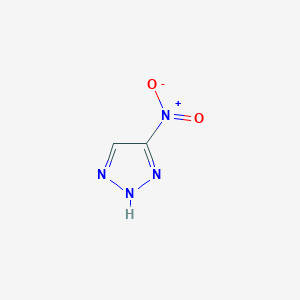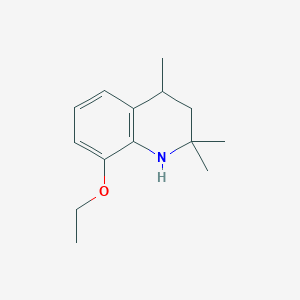
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, also known as ETQ, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ETQ has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Efectos Bioquímicos Y Fisiológicos
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties, which may help protect against oxidative damage in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. Additionally, 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease pathways. However, one of the limitations of using 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. For example, researchers could investigate its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers could explore its potential use as a neuroprotective agent in other contexts, such as traumatic brain injury or stroke. Finally, researchers could investigate the potential of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a lead compound for the development of new drugs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves a multi-step process that begins with the reaction of 2,4-pentanedione with ethylamine to form a Schiff base. The Schiff base is then reacted with cyclohexanone to form a cyclic imine intermediate. This intermediate is then hydrogenated in the presence of a palladium catalyst to yield 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties. 8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has also been investigated for its potential use as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propiedades
Número CAS |
199186-60-2 |
|---|---|
Nombre del producto |
8-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline |
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
8-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-12-8-6-7-11-10(2)9-14(3,4)15-13(11)12/h6-8,10,15H,5,9H2,1-4H3 |
Clave InChI |
GOJXGQWVJPIGSO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
SMILES canónico |
CCOC1=CC=CC2=C1NC(CC2C)(C)C |
Sinónimos |
Quinoline, 8-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



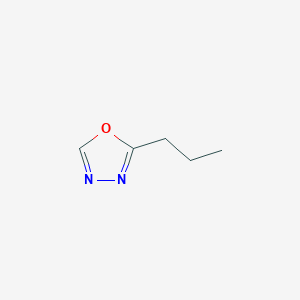
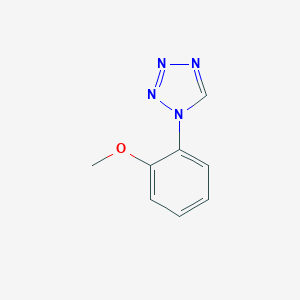
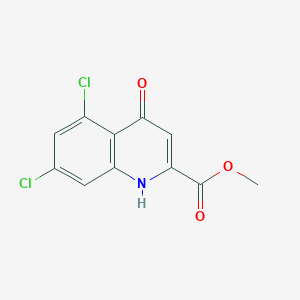
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

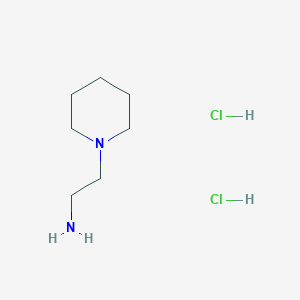
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
